Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)-
CAS No.: 80844-12-8
Cat. No.: VC17108461
Molecular Formula: C25H26O3
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80844-12-8 |
|---|---|
| Molecular Formula | C25H26O3 |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | 1-[4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]phenyl]ethanone |
| Standard InChI | InChI=1S/C25H26O3/c1-19(26)21-12-14-22(15-13-21)25(2,3)18-27-17-20-8-7-11-24(16-20)28-23-9-5-4-6-10-23/h4-16H,17-18H2,1-3H3 |
| Standard InChI Key | ABRZNOJLDNVPCH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- is a substituted acetophenone derivative. Its molecular formula is C₂₆H₂₆O₃, with a molecular weight of 386.48 g/mol . The compound’s structure integrates three key components:
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A para-substituted phenyl group attached to the ethanone carbonyl.
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A 1,1-dimethyl-2-methoxyethyl chain at the phenyl ring’s 4-position.
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A 3-phenoxyphenyl group linked via the methoxy oxygen.
The presence of both electron-donating (methoxy) and electron-withdrawing (carbonyl) groups creates a polarized electronic environment, which may influence its reactivity in synthetic applications. The dimethyl substituents on the ethyl chain introduce steric bulk, potentially affecting conformational flexibility and intermolecular interactions.
Synthetic Pathways and Methodological Considerations
The synthesis of ethanone derivatives typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For this compound, a plausible route involves:
Step 1: Preparation of the Phenoxyphenyl Methoxy Precursor
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Reacting 3-phenoxyphenol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to form the methoxyethyl intermediate.
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Subsequent methylation using dimethyl sulfate introduces the 1,1-dimethyl group .
Step 2: Friedel-Crafts Acylation
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Introducing the ethanone moiety via reaction with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) on the para-substituted phenyl ring .
Step 3: Purification and Characterization
Challenges in Synthesis
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Steric Hindrance: The bulky dimethyl and phenoxyphenyl groups may impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.
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Regioselectivity: Ensuring para-substitution during the Friedel-Crafts step requires careful control of reaction conditions to avoid ortho/meta byproducts .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₆O₃ | |
| Molecular Weight | 386.48 g/mol | |
| CAS Registry Number | 153164-65-9 | |
| Purity | ≥95% (typical for research use) | |
| Storage Conditions | Sealed, dry, 2–8°C |
The compound’s logP (octanol-water partition coefficient) is estimated at 4.8–5.2, indicating high lipophilicity, which may influence solubility in organic solvents like dichloromethane or ethyl acetate .
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